molecular formula C37H47ClN2O4 B12292648 (2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride

(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride

Cat. No.: B12292648
M. Wt: 619.2 g/mol
InChI Key: UMLSHKASMKAELZ-UHFFFAOYSA-M
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Description

The compound (2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple ether linkages and indole moieties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indole moiety and the subsequent attachment of the ether linkages. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide. The final step involves the formation of the chloride salt, which is achieved by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The ether linkages can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The indole moiety can be reduced to form indoline derivatives.

    Substitution: The propargyl ether groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of azide or thiolate derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its indole moiety.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety can intercalate with DNA, disrupting its structure and function. The ether linkages allow the compound to interact with proteins and enzymes, potentially inhibiting their activity. The chloride ion can also play a role in stabilizing the compound and enhancing its solubility.

Comparison with Similar Compounds

Similar Compounds

    Adapalene Related Compound E: Similar in structure but lacks the ether linkages.

    Methylammonium Lead Halide: Similar in having complex organic structures but used primarily in solar cells and other electronic applications.

Uniqueness

This compound is unique due to its combination of indole moieties and multiple ether linkages, which provide it with a wide range of chemical reactivity and potential applications. Its ability to interact with DNA and proteins makes it a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C37H47ClN2O4

Molecular Weight

619.2 g/mol

IUPAC Name

(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride

InChI

InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1

InChI Key

UMLSHKASMKAELZ-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-]

Origin of Product

United States

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